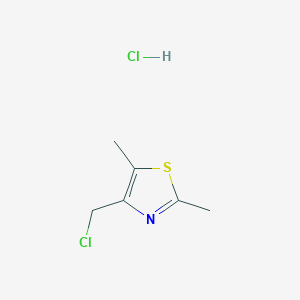
Benzyl 3-aminobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-aminobutanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 . It is used in scientific research and development .
Synthesis Analysis
The synthesis of benzyl amines, such as this compound, can be achieved through palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a 3-aminobutanoate . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .Chemical Reactions Analysis
Amines, such as this compound, can undergo various reactions. The most general reactions of amines include alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 and a complexity of 176 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis Benzyl 3-aminobutanoate hydrochloride has been extensively used in chemical synthesis. For instance, Estermann and Seebach (1988) demonstrated its application in the diastereoselective alkylation of 3-aminobutanoic acid, showing its role in producing enantiomerically pure compounds (Estermann & Seebach, 1988). Similarly, Seebach and Estermann (1987) explored its use in the α-alkylation of β-aminobutanoates, further highlighting its significance in synthesizing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Green Chemistry and Environmental Impact The use of this compound in greener chemical processes has been a topic of interest. Weiss, Brinkmann, and Gröger (2010) developed an environmentally friendly process for synthesizing (S)-3-aminobutanoic acid, utilizing this compound as a key intermediate. This process emphasized minimal use of organic solvents and high enantiomeric excess (Weiss, Brinkmann, & Gröger, 2010).
Pharmacological Studies and Drug Synthesis The compound has also been involved in pharmacological research. For instance, studies by Witczuk, Khaunina, and Kupryszewski (1980) on 3-(p-chlorophenyl)-4-aminobutanoic acid, a derivative of this compound, revealed its pharmacological properties and potential for drug development (Witczuk, Khaunina, & Kupryszewski, 1980).
Biological and Enzymatic Studies Additionally, the influence of this compound on enzymatic processes has been researched. García-Urdiales et al. (2009) investigated its role in the resolution of chiral acyl donors by Candida antarctica lipase B, demonstrating its impact on enantioselectivity in biochemical processes (García-Urdiales et al., 2009).
Development of New Chemical Entities The synthesis of novel chemical entities using this compound has been explored by researchers. Vasil'eva et al. (2016) synthesized and analyzed the structure of a series of 3,4-disubstituted aminobutanoic acids, highlighting the versatility of this compound in creating pharmacologically active substances (Vasil'eva et al., 2016).
Safety and Hazards
In case of inhalation, it is advised to move the victim to fresh air and seek medical attention if symptoms persist . If it comes into contact with the skin, it should be washed off immediately with plenty of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Mecanismo De Acción
Mode of Action
These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
. These reactions can have downstream effects on various biochemical pathways.
Propiedades
IUPAC Name |
benzyl 3-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHYYGPFHLTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-31-5 |
Source


|
| Record name | Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


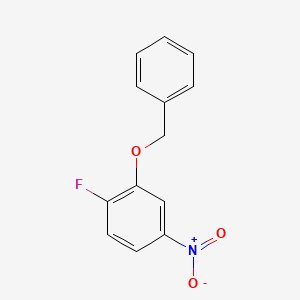

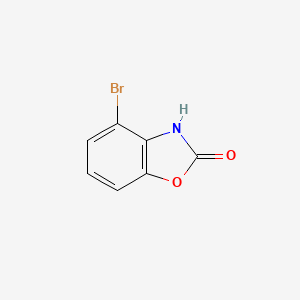
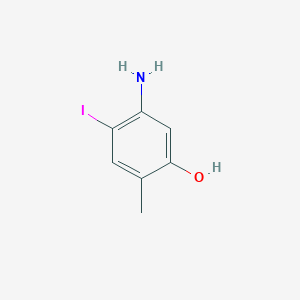

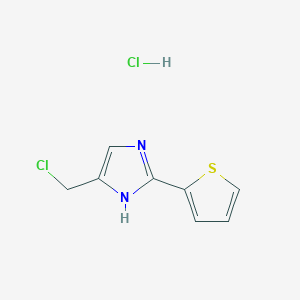
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
amine hydrochloride](/img/structure/B1376545.png)

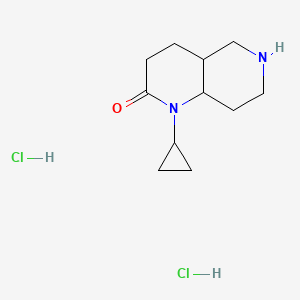
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
